B1575018 Cancer/testis antigen 1 (92-100)

Cancer/testis antigen 1 (92-100)

カタログ番号 B1575018
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Cancer/Testis Antigens as Targets for Cancer Immunotherapy

Cancer/testis (CT) antigens, such as Cancer/Testis Antigen 1 (92-100), are tumor antigens with normal expression primarily limited to male germ cells in the testis, but not in adult somatic tissues. They are expressed in various types of tumors due to disrupted gene regulation in malignancy. CT antigens are promising targets for antigen-specific cancer vaccines, as they are immunogenic and restricted to tumors. Clinical trials utilizing CT antigens like MAGE-A and NY-ESO-1 are underway (Scanlan et al., 2002).

CT Antigens: Potential Targets in Various Cancers

CT antigens elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy. Their expression varies among different tumor types and is often found in high-grade, late-stage cases. CT antigen-based cancer vaccine trials are ongoing, and these antigens may also play a role in antigen-specific adoptive T-cell transfer and immunomodulation in cancer therapy (Caballero & Chen, 2009).

CT Antigens in Cancer Immunotherapy

Cancer-testis antigens are considered as promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression to tumors. Their expression in cancers can be used as biomarkers for early detection. The focus on vaccine-based clinical trials using these antigens has increased in recent years (Ghafouri-Fard & Modarressi, 2009).

Role in Oncogenesis and Therapeutic Potential

CT antigens, encoded by genes normally expressed only in the human germ line, are expressed in various tumor types. They are pursued as targets for therapeutic cancer vaccines. Their potential role in oncogenesis, including features like immortality, invasiveness, and metastatic capacity, is also under evaluation (Simpson et al., 2005).

CT Antigens in Urological Malignancies

CT antigens are emerging as potential novel biomarkers and therapeutic targets for cancer immunotherapy, especially in urological malignancies. They display normal expression in the adult testis but aberrant expression in various cancers, particularly in advanced cancers with stem cell-like characteristics (Kulkarni et al., 2012).

Putative Function, Regulation, and Therapeutic Potential

The biology of CT antigens, including their expression, regulation, and function, is being characterized in detail. Most of these antigens are expressed during spermatogenesis, but their functions are largely unknown. Epigenetic events like DNA methylation are primary mechanisms regulating their expression, and they have been identified as ideal targets for tumor-specific immunotherapeutic approaches (Fratta et al., 2011).

特性

配列

LAMPFATPM

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (92-100); NY-ESO-1 (92-100)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。